Welcome to the BenchChem Online Store!
molecular formula C10H16O B8585613 Trimethylcyclopenteneacetaldehyde CAS No. 12622-07-0

Trimethylcyclopenteneacetaldehyde

Cat. No. B8585613
M. Wt: 152.23 g/mol
InChI Key: BSWFXYISSJCWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05057158

Procedure details

A solution was made of β-campholenic aldehyde (150 g) in acetone (2 liters) and cooled to 0° C. Oxidizing agent was prepared from 169 ml conc. sulfuric acid, 736 ml water and 292 g of sodium dichromate (Na2Cr2O7.2H2O). The reagent (375 ml) was added to the solution at 0° C. over a period of 30 minutes. After an additional 15 minutes at 0° C. the acetone was removed by decantation and the residual chromium salts were washed with an additional 200 ml acetone. The combined acetone solution was concentrated, the residue taken up in 10% aqueous sodium hydroxide (1 liter) and the solution washed with CH2Cl2 (2×1 liter). The aqueous phase was acidified with 25% sulfuric acid followed by extraction with CH2Cl2 (2×1 liter). Concentration of the dried CH2Cl2 solution yielded an oil (73 g) which was distilled under reduced pressure to give 53 g of a yellowish liquid; bp 102° C. @ 1.1 mm Hg; crystallized upon standing; analysis: (CW 20M fused silica column, 190° C.) 96% β-campholenic acid.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
169 mL
Type
reactant
Reaction Step Two
Name
Quantity
736 mL
Type
reactant
Reaction Step Two
Quantity
292 g
Type
reactant
Reaction Step Two
[Compound]
Name
reagent
Quantity
375 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([CH3:8])([CH3:7])[CH2:5][CH2:4][C:3]=1[CH2:9][CH:10]=[O:11].S(=O)(=O)(O)[OH:13].O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>CC(C)=O>[CH3:1][C:2]1[C:6]([CH3:7])([CH3:8])[CH2:5][CH2:4][C:3]=1[CH2:9][C:10]([OH:13])=[O:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
CC1=C(CCC1(C)C)CC=O
Step Two
Name
Quantity
169 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
736 mL
Type
reactant
Smiles
O
Name
Quantity
292 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
reagent
Quantity
375 mL
Type
reactant
Smiles
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After an additional 15 minutes at 0° C. the acetone was removed by decantation
Duration
15 min
WASH
Type
WASH
Details
the residual chromium salts were washed with an additional 200 ml acetone
CONCENTRATION
Type
CONCENTRATION
Details
The combined acetone solution was concentrated
WASH
Type
WASH
Details
the solution washed with CH2Cl2 (2×1 liter)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with CH2Cl2 (2×1 liter)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(CCC1(C)C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.